N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide
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Overview
Description
N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide is a complex organic compound with a unique structure. It is characterized by a fused ring system that includes cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide typically involves multi-step organic reactions. The starting materials often include cyclopentadiene derivatives and pyridine derivatives, which undergo cyclization and functionalization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound into reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce cyclopentane derivatives.
Scientific Research Applications
N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-(1-naphthyl)acetamide: Similar structure with a naphthyl group instead of a methyl group.
N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methoxybenzamide: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide lies in its specific fused ring system and the presence of the benzamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H30N2O |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-8,10,12(19)-trien-10-yl)-2-methylbenzamide |
InChI |
InChI=1S/C26H30N2O/c1-16-6-2-3-9-20(16)26(29)27-19-12-23-21-10-4-7-17(21)14-28-15-18-8-5-11-22(18)24(13-19)25(23)28/h2-3,6,9,12-13,17-18,21-22H,4-5,7-8,10-11,14-15H2,1H3,(H,27,29) |
InChI Key |
NIQKOFGPYDMLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)C5CCCC5CN4CC6C3CCC6 |
Origin of Product |
United States |
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